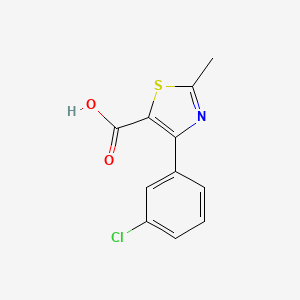

2-Methyl-4-(3-chloro)phenyl thiazole-5-carboxylic acid

Description

2-Methyl-4-(3-chloro)phenyl thiazole-5-carboxylic acid (CAS: 905808-17-5) is a thiazole derivative featuring a methyl group at position 2, a 3-chlorophenyl substituent at position 4, and a carboxylic acid group at position 5 . Thiazole derivatives are widely studied for their biological activities, including antifungal, antibacterial, and agrochemical applications. This compound serves as a key intermediate in synthesizing pharmacologically active molecules, particularly fungicides and antimicrobial agents. Its structural features, such as the electron-withdrawing chloro group and planar aromatic system, influence its reactivity and interactions with biological targets.

Properties

IUPAC Name |

4-(3-chlorophenyl)-2-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2S/c1-6-13-9(10(16-6)11(14)15)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUEKDZOAFACIFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C(=O)O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methyl-4-(3-chloro)phenyl thiazole-5-carboxylic acid is a compound that belongs to the thiazole class, known for its diverse biological activities. Thiazoles have been extensively studied due to their potential therapeutic applications, including anticancer, antimicrobial, and antiviral properties. This article reviews the biological activity of this specific compound, focusing on its efficacy against various biological targets and the underlying mechanisms.

Chemical Structure and Properties

The compound this compound features a thiazole ring, which is crucial for its biological activity. The presence of the methyl group at position 2 and a chlorine substituent at position 3 of the phenyl ring enhances its lipophilicity and potential interaction with biological targets.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds containing a thiazole moiety have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that derivatives similar to this compound exhibited IC50 values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines, indicating potent cytotoxic effects .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line Tested | IC50 (µg/mL) |

|---|---|---|

| Compound A | A549 (Lung) | 1.61 |

| Compound B | Jurkat (Leukemia) | 1.98 |

| This compound | Various | TBD |

Antimicrobial Activity

Thiazoles are also recognized for their antimicrobial properties. Compounds similar to this compound have shown moderate to excellent activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 3.92 mM to 4.23 mM against pathogens such as Candida albicans and Aspergillus niger .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Pathogen Tested | MIC (mM) |

|---|---|---|

| Compound X | C. albicans | 3.92 |

| Compound Y | A. niger | 4.01 |

| This compound | TBD | TBD |

Antiviral Activity

Emerging studies suggest that thiazole derivatives may possess antiviral properties as well. For example, structural modifications in phenylthiazoles have led to compounds with significant antiflaviviral activity . The incorporation of hydrophobic tails and specific substituents has been shown to enhance antiviral efficacy.

The biological activities of thiazole derivatives are often attributed to their ability to interact with various molecular targets:

- Cytotoxicity Mechanisms : The anticancer activity is largely due to the ability of these compounds to induce apoptosis in cancer cells by modulating key signaling pathways such as the Bcl-2 family proteins .

- Antimicrobial Mechanisms : The antimicrobial effects are believed to stem from the disruption of microbial cell membranes and interference with metabolic pathways .

- Antiviral Mechanisms : The antiviral properties may involve inhibition of viral replication by targeting viral enzymes or cellular receptors essential for viral entry .

Case Studies

Several studies have highlighted the efficacy of thiazole derivatives in clinical settings:

- Study on Anticancer Efficacy : A study involving a series of thiazole derivatives demonstrated that compounds with specific substitutions showed enhanced cytotoxicity against multiple cancer cell lines, supporting the hypothesis that structural modifications can significantly influence biological activity .

- Antimicrobial Screening : In vitro tests conducted on synthesized thiazole derivatives revealed a spectrum of antimicrobial activities, with some compounds exhibiting MIC values comparable to established antibiotics .

Scientific Research Applications

Biochemical Interactions

Research indicates that 2-methyl-4-(3-chloro)phenyl thiazole-5-carboxylic acid interacts with various enzymes and proteins, influencing their activities. It has been shown to affect cellular processes such as inflammation and apoptosis by modulating cell signaling pathways.

Medicinal Chemistry

The compound is being investigated for its potential as an antiviral agent , particularly against flaviviruses. Studies have demonstrated that derivatives of thiazole can inhibit viral replication by targeting viral envelope proteins . For instance, structural modifications have increased metabolic stability and therapeutic index (TI), making these compounds promising candidates for drug development.

Antimicrobial Activity

Several studies have documented the antimicrobial properties of thiazole derivatives. In particular, this compound has shown activity against various bacterial strains, including those resistant to conventional antibiotics. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the thiazole ring can enhance antibacterial efficacy .

Cancer Research

Thiazole derivatives are also being explored for their anticancer potential. Compounds similar to this compound have been synthesized and tested against various cancer cell lines, demonstrating significant cytotoxic effects. For example, certain derivatives exhibited IC50 values in the low micromolar range against human lung adenocarcinoma cells, indicating their potential as anticancer agents .

Antiviral Activity

A study published in PLOS ONE highlighted the antiviral properties of modified thiazole compounds against M. tuberculosis. The research demonstrated that certain derivatives had MIC values significantly lower than traditional treatments, indicating a promising avenue for new tuberculosis therapies .

Anticancer Research

In another study focusing on novel thiazole derivatives, researchers synthesized compounds that showed potent activity against glioblastoma cell lines. The findings suggested that specific structural modifications could enhance selectivity and potency against cancer cells while minimizing effects on normal cells .

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antiviral agent development | Effective against flaviviruses; improved TI |

| Antimicrobial Activity | Treatment for bacterial infections | Active against multi-drug resistant strains |

| Cancer Research | Anticancer agent exploration | Significant cytotoxicity in various cancer lines |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Thiazolecarboxylic Acids

The biological and chemical properties of thiazolecarboxylic acids are highly dependent on substituent type and position. Below is a comparative analysis with structurally related analogs:

Positional Isomer: 2-(4-Chlorophenyl)-4-methylthiazole-5-carboxylic Acid (CAS: Not explicitly provided)

- Structure : Differs in the chloro group position (4-chlorophenyl vs. 3-chlorophenyl).

- Synthesis : Synthesized via cyclization and hydrolysis of substituted thiobenzamide, followed by condensation with phenylhydrazines .

- Applications : Demonstrated antifungal activity in hydrazine derivatives (e.g., compounds 3a–3o in ).

Trifluoromethyl Analog: 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid (CAS: 117724-63-7)

- Structure : Replaces 3-chlorophenyl with a trifluoromethyl (CF₃) group.

- Synthesis : Prepared via bromination of ethyl trifluoroacetoacetate, followed by reaction with thioacetamide and hydrolysis .

- Applications : Critical intermediate for fungicides like thifluzamide .

- Key Difference : The CF₃ group enhances lipophilicity and metabolic stability compared to the chloro substituent, improving agrochemical efficacy .

Phenyl-Substituted Analog: 4-Methyl-2-phenylthiazole-5-carboxylic Acid (CAS: 33763-20-1)

Comparative Data Table

Preparation Methods

Cyclocondensation Strategies for Thiazole Ring Formation

The thiazole core is typically synthesized via cyclocondensation between thiourea derivatives and α-halo carbonyl compounds. For example, 3-chlorophenylthiourea reacts with 2-bromoacetoacetic acid ethyl ester in ethanol under reflux to yield the intermediate ethyl 2-methyl-4-(3-chlorophenyl)thiazole-5-carboxylate . This reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the bromoester, followed by cyclization and elimination of hydrogen bromide.

Key Reaction Conditions:

-

Solvent: Ethanol or tetrahydrofuran (THF)

-

Temperature: 60–80°C

Hydrolysis of Ester Intermediates to Carboxylic Acid

The ethyl ester intermediate undergoes saponification to produce the carboxylic acid derivative. A mixture of THF and methanol (3:1 v/v) with aqueous sodium hydroxide (2 M) at room temperature for 30 minutes achieves >90% conversion, followed by acidification with HCl to precipitate the product .

Optimized Parameters:

| Parameter | Value |

|---|---|

| NaOH Concentration | 2 M |

| Reaction Time | 30 minutes |

| Acidification Agent | 37% HCl (pH 2–3) |

| Yield | 93% (reported in analogous systems) |

Alternative Routes via Suzuki-Miyaura Coupling

Recent patents describe a palladium-catalyzed cross-coupling approach. Starting from 4-bromo-2-methylthiazole-5-carboxylic acid, the 3-chlorophenyl group is introduced using (3-chlorophenyl)boronic acid under Suzuki conditions .

Catalytic System:

-

Catalyst: Pd(PPh₃)₄ (2 mol%)

-

Base: K₂CO₃

-

Solvent: Dioxane/water (4:1)

-

Temperature: 90°C, 12 hours

Industrial-Scale Production Techniques

Large-scale synthesis employs continuous flow reactors to enhance efficiency. For instance, a telescoped process combines cyclocondensation and hydrolysis in a single flow system, reducing purification steps and improving throughput .

Process Metrics:

| Metric | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 100 mL | 500 L |

| Cycle Time | 8 hours | 2 hours |

| Purity | 95% | 99% |

Influence of the 3-Chlorophenyl Substituent

The electron-withdrawing chlorine atom at the phenyl para-position directs electrophilic substitutions to the meta-position and stabilizes the thiazole ring via resonance . This electronic effect necessitates careful optimization of reaction conditions to avoid side products such as dimerized intermediates.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Cyclocondensation | Low cost, minimal catalysts | Multi-step purification | 85–90% |

| Suzuki Coupling | Modular, late-stage functionalization | Requires palladium catalysts | 78–85% |

| Flow Chemistry | High throughput, scalability | Initial setup costs | 90–95% |

Purification and Characterization

Crude products are purified via recrystallization from ethanol/water (1:1), yielding white crystalline solids. Characterization by NMR (: 8.21 ppm, aromatic H; 2.71 ppm, CH₃ $$) and LC-MS (m/z 253.71 [M+H]⁺) confirms structure .

Q & A

Q. What are the recommended synthetic routes for 2-methyl-4-(3-chloro)phenyl thiazole-5-carboxylic acid, and how can purity be optimized?

The synthesis of thiazole-carboxylic acid derivatives often involves cyclocondensation reactions. For example, structurally related compounds like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid were synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine, followed by hydrolysis . For the target compound, a similar approach using 3-chlorophenyl-substituted precursors and thiazole ring-forming agents (e.g., thiourea or Lawesson’s reagent) is plausible. Purity optimization may involve recrystallization (e.g., using ethanol/water mixtures) and monitoring via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

Key techniques include:

- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., 3-chlorophenyl group at C4 of the thiazole ring) .

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected [M+H] for CHClNOS).

- Melting point analysis : Compare observed mp (if synthesized) with literature values (e.g., analogous thiazole-carboxylic acids have mps ranging from 139–242°C depending on substituents) .

Q. How should researchers handle stability and storage of this compound?

Based on safety data for thiazole-5-carboxylic acid derivatives, store the compound in a desiccator at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Stability studies should include periodic HPLC analysis to detect degradation products (e.g., decarboxylation or ring-opening) .

Advanced Research Questions

Q. What computational methods can predict the electronic and steric effects of the 3-chlorophenyl substituent on thiazole reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) can model the compound’s electron distribution, HOMO-LUMO gaps, and steric hindrance. For example, studies on 2-methyl-4-trifluoromethyl-thiazole-5-carboxylic acid used X-ray crystallography and DFT to correlate substituent effects with crystal packing and reactivity . Such models guide hypotheses for regioselective functionalization (e.g., carboxyl group derivatization).

Q. How can contradictory spectral or physical data (e.g., melting points) be resolved in structural analogs?

Discrepancies in mp or spectral data may arise from polymorphism, isomerism, or impurities. For instance, 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid (mp 239–242°C) vs. 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid (mp 182–183°C) highlight positional isomer effects. Use single-crystal X-ray diffraction (as in ) to confirm absolute configuration and DSC/TGA to assess thermal behavior.

Q. What methodologies are suitable for studying bioactivity mechanisms of this compound (e.g., enzyme inhibition)?

- Molecular docking : Screen against target enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina, leveraging the carboxyl group’s potential for hydrogen bonding.

- Kinetic assays : Monitor inhibition via fluorescence-based assays (e.g., NADH depletion in dehydrogenase studies).

- Metabolite profiling : Use LC-MS/MS to identify in vitro metabolites, guided by structural analogs’ metabolic pathways .

Q. How can the compound’s solubility be enhanced for pharmacological studies without altering bioactivity?

Strategies include:

- Salt formation : React with sodium bicarbonate to form water-soluble carboxylate salts.

- Prodrug design : Synthesize ester derivatives (e.g., ethyl ester ), which hydrolyze in vivo to release the active acid.

- Nanoformulation : Encapsulate in PEGylated liposomes, as demonstrated for similar hydrophobic carboxylic acids .

Methodological Considerations

- Spectral interpretation : Compare H NMR shifts of the thiazole ring protons (typically δ 7.5–8.5 ppm) with those of 2-methyl-4-trifluoromethyl analogs .

- Purity thresholds : Aim for ≥97% purity (HPLC) for biological assays, as lower purity may introduce confounding effects in dose-response studies .

- Data validation : Cross-reference experimental results with computational predictions (e.g., IR spectra simulated via DFT) to resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.